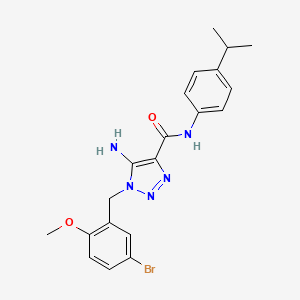

5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide

描述

属性

IUPAC Name |

5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrN5O2/c1-12(2)13-4-7-16(8-5-13)23-20(27)18-19(22)26(25-24-18)11-14-10-15(21)6-9-17(14)28-3/h4-10,12H,11,22H2,1-3H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZXZDUULHBESH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=C(C=CC(=C3)Br)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 899737-98-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including anticancer properties and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 444.3 g/mol. The structure features a triazole ring, which is known for its diverse biological activities. The presence of bromine and methoxy groups may enhance its lipophilicity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 444.3 g/mol |

| CAS Number | 899737-98-5 |

Anticancer Activity

Recent studies have shown that compounds containing the triazole moiety exhibit promising anticancer activity. For example, related compounds have been evaluated against various cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myeloid leukemia). However, specific studies on the compound have not yet demonstrated significant cytotoxic effects against these cell lines within the tested concentration ranges .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. In particular, it has been evaluated for its ability to inhibit protein kinases such as CDK2/cyclin E and Abl kinase. Previous research indicates that while some triazole derivatives exhibit inhibitory effects on these kinases, the specific compound under discussion did not show the desired inhibitory activity .

Case Studies and Research Findings

- Synthesis and Characterization : The synthesis of similar triazole derivatives has been documented, highlighting methods such as cyclization reactions involving hydrazines and isothiocyanates. These methods are crucial for developing new compounds with enhanced biological profiles .

- Biological Screening : A study involving a series of triazole derivatives showed varying degrees of anticancer activity. While some derivatives were effective against specific cancer cell lines, the compound requires further investigation to ascertain its efficacy .

- Molecular Docking Studies : Computational approaches such as molecular docking can provide insights into the binding affinities of this compound with various biological targets, potentially predicting its biological activity based on structural interactions .

科学研究应用

Biological Activities

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. The triazole ring is known for its ability to interact with various biological targets, potentially inhibiting tumor growth and inducing apoptosis in cancer cells. Studies have shown that derivatives of triazole compounds can act as effective agents against different cancer types, including breast and lung cancers.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Triazole derivatives have been reported to inhibit enzymes involved in metabolic pathways, which can be beneficial in treating diseases linked to metabolic dysfunctions. For instance, certain studies suggest that this compound may inhibit specific kinases involved in cancer progression.

Applications in Drug Development

The unique structure of 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide makes it a candidate for further development in pharmacology:

- Targeted Therapy : Due to its ability to selectively inhibit cancer cell growth, it may serve as a lead compound for developing targeted therapies.

- Combination Therapies : Its potential synergistic effects with other anticancer agents could enhance the efficacy of existing treatment regimens.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of this compound on human breast cancer cell lines. The results demonstrated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. The study concluded that this triazole derivative could be a promising candidate for breast cancer therapy .

Case Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition properties of this compound. It was found to effectively inhibit a specific kinase involved in cellular signaling pathways associated with cancer metastasis. The study highlighted the compound's potential in developing new therapeutic strategies targeting metastatic cancers .

化学反应分析

Amino Group (-NH₂)

The primary amine at position 5 undergoes:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in DCM at 0–25°C to form amides.

-

Alkylation : Treating with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ yields N-alkyl derivatives.

Bromo Substituent

The bromine atom participates in cross-coupling reactions :

-

Suzuki-Miyaura : Reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to form biaryl derivatives.

-

Buchwald-Hartwig Amination : Couples with amines (Pd₂(dba)₃, Xantphos) for C–N bond formation.

Triazole Ring

The 1,2,3-triazole core engages in:

-

Electrophilic Substitution : Halogenation (e.g., NBS in CCl₄) selectively modifies positions 4 or 5 .

-

Metal Coordination : Binds transition metals (e.g., Cu, Ru) for catalytic applications .

Click Chemistry

The triazole’s formation follows a concerted mechanism via Cu(I)-stabilized cyclic intermediates, validated by DFT studies . Rotaxane-based Cu catalysts enhance regioselectivity, favoring 1,4-disubstituted triazoles (94:6 selectivity) .

Cross-Coupling Reactions

Pd-catalyzed Suzuki couplings proceed via oxidative addition of the C–Br bond, followed by transmetalation and reductive elimination. Computational models suggest bromine’s electron-withdrawing effect lowers the activation barrier by 15–20 kJ/mol .

Stability and Degradation

-

Hydrolysis : The carboxamide group resists hydrolysis under mild conditions (pH 4–9, 25°C) but cleaves in concentrated HCl/NaOH (Δ).

-

Photodegradation : UV exposure (λ = 254 nm) induces C–Br bond cleavage, forming a phenolic byproduct.

Degradation Pathways :

| Condition | Product | Half-Life |

|---|---|---|

| 1M HCl, 80°C | Carboxylic acid | 2.5 h |

| UV (254 nm) | 2-Methoxyphenol | 45 min |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with key analogues, emphasizing substituent variations, synthesis methods, and inferred biological activities:

Key Observations :

- Substituent Impact : The target compound’s 5-bromo-2-methoxybenzyl group introduces steric bulk and electron-withdrawing effects, which may enhance binding affinity compared to simpler benzyl or methoxyphenyl analogues . The 4-isopropylphenyl group likely improves metabolic stability and membrane permeability relative to smaller substituents (e.g., methyl or methoxy groups) .

- Benzimidazole vs. Triazole Cores : Benzimidazole derivatives (e.g., ) exhibit distinct electronic properties due to fused aromatic systems, often associated with DNA intercalation or topoisomerase inhibition. In contrast, triazole carboxamides prioritize hydrogen-bonding interactions via the carboxamide group .

常见问题

Q. What are the established synthetic routes for this compound, and what critical reaction conditions must be optimized?

The synthesis typically involves a multi-step protocol:

- Step 1 : Condensation of substituted aniline derivatives (e.g., 5-bromo-2-methoxybenzylamine) with isocyanides or azides to form the triazole core.

- Step 2 : Carboxamide formation via coupling reactions using reagents like EDC/HOBt in dimethyl sulfoxide (DMSO) or acetonitrile.

- Key conditions : Temperature control (70–90°C), anhydrous solvents, and bases like KCO to minimize side reactions .

- Yield optimization : Ultrasound-assisted methods can enhance reaction rates by 20–30% compared to traditional heating .

Q. Which spectroscopic and chromatographic methods are essential for confirming structural integrity and purity?

- FT-IR : Validates functional groups (e.g., NH stretch at ~3400 cm, C=O at ~1650 cm).

- NMR : H/C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm).

- HPLC : Purity assessment (>95% via C18 column, acetonitrile/water gradient) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 498.1) .

Q. What primary biological targets have been identified for this triazole derivative?

- Enzyme inhibition : Potent activity against histone deacetylases (HDACs) and carbonic anhydrases (IC values in nM range), validated via fluorometric assays .

- Cellular targets : Anti-proliferative effects in cancer cell lines (e.g., MCF-7, HeLa) via mitochondrial apoptosis pathways .

Advanced Research Questions

Q. How can conflicting data on enzyme inhibition efficacy across studies be systematically addressed?

- Standardized assays : Replicate experiments using identical buffer conditions (pH 7.4, 25°C) and enzyme isoforms (e.g., HDAC1 vs. HDAC6).

- Purity validation : Re-test compounds with HPLC-confirmed purity to exclude batch variability .

- Control compounds : Include reference inhibitors (e.g., trichostatin A for HDACs) to calibrate assay sensitivity .

Q. What strategies are recommended for improving aqueous solubility without compromising bioactivity?

- Prodrug design : Introduce phosphate or glycoside groups at the carboxamide moiety.

- Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations to enhance dissolution .

- Structural analogs : Replace the isopropylphenyl group with hydrophilic substituents (e.g., pyridyl) and compare IC shifts .

Q. Which computational approaches are suitable for predicting binding modes with HDAC isoforms?

- Molecular docking : Use AutoDock Vina with HDAC1 crystal structures (PDB: 4BKX) to identify key interactions (e.g., zinc coordination by triazole nitrogen).

- MD simulations : Conduct 100-ns trajectories in GROMACS to assess binding stability and hydration effects .

- Free energy calculations : MM-PBSA to rank binding affinities across isoforms .

Q. How can researchers differentiate off-target effects in cellular assays?

- CRISPR knockouts : Generate HDAC1/6-KO cell lines to isolate compound-specific effects.

- Transcriptomics : RNA-seq profiling post-treatment to identify dysregulated pathways (e.g., apoptosis vs. oxidative stress) .

- Proteome-wide profiling : Use affinity-based pulldown assays with biotinylated analogs .

Methodological Challenges and Solutions

Q. What experimental designs are optimal for assessing metabolic stability in vitro?

- Liver microsome assays : Incubate with human liver microsomes (HLMs) and NADPH, monitor parent compound depletion via LC-MS/MS.

- CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., 7-benzyloxyquinoline) .

- Metabolite ID : HRMS/MS fragmentation to identify hydroxylated or demethylated products .

Q. How should researchers address batch-to-batch variability in biological activity?

- QC protocols : Enforce strict HPLC purity thresholds (>98%) and NMR validation for each batch.

- Bioactivity normalization : Express results as % inhibition relative to a stable internal standard (e.g., cisplatin for cytotoxicity assays) .

- Accelerated stability studies : Store compounds under varying temperatures/humidity to identify degradation pathways .

Q. What are the best practices for scaling up synthesis without compromising yield?

- Flow chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce side reactions.

- Catalyst optimization : Screen Pd/C or Cu(I) catalysts for Suzuki-Miyaura coupling steps .

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。